molecular formula C16H18N4O2 B14739252 1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione CAS No. 6338-84-7

1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione

Cat. No.: B14739252
CAS No.: 6338-84-7
M. Wt: 298.34 g/mol
InChI Key: PBQREDHRJYNERI-UHFFFAOYSA-N
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Description

1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione is a chemical compound belonging to the xanthine family. It is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively. This compound is characterized by its purine core structure, which is a fused ring system consisting of a pyrimidinedione ring and an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione typically involves the alkylation of a xanthine derivative. One common method includes the reaction of 1,3,7-trimethylxanthine with a phenylethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and cardiovascular function. The exact pathways and molecular targets are still under investigation, but its structural similarity to caffeine suggests similar pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-Trimethylxanthine): A well-known stimulant found in coffee.

    Theobromine (3,7-Dimethylxanthine): Found in chocolate, with milder stimulant effects compared to caffeine.

    Theophylline (1,3-Dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

Uniqueness

1,3,7-Trimethyl-8-(2-phenylethyl)purine-2,6-dione is unique due to its phenylethyl group, which imparts distinct chemical and biological properties. This structural modification can influence its binding affinity to receptors and its overall pharmacokinetic profile, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

6338-84-7

Molecular Formula

C16H18N4O2

Molecular Weight

298.34 g/mol

IUPAC Name

1,3,7-trimethyl-8-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C16H18N4O2/c1-18-12(10-9-11-7-5-4-6-8-11)17-14-13(18)15(21)20(3)16(22)19(14)2/h4-8H,9-10H2,1-3H3

InChI Key

PBQREDHRJYNERI-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CCC3=CC=CC=C3

Origin of Product

United States

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